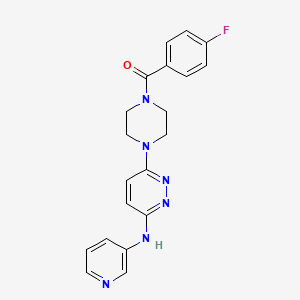
(4-Fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound seems to be a complex organic molecule that likely contains a fluorophenyl group, a pyridazinyl group, and a piperazinyl group . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It likely contains a benzene ring linked to a pyridine ring through a CC or CN bond .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A novel bioactive heterocycle, including the compound , was synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule. Hirshfeld surface analysis was employed to analyze intermolecular interactions present in the solid state of the crystal (Benaka Prasad et al., 2018).
- The design and synthesis of compounds related to this chemical structure aimed to block sodium channels and act as anticonvulsant agents, highlighting the potential of these compounds in treating neurological disorders (Malik & Khan, 2014).
Therapeutic Research Applications
- Studies on analogs of this compound have shown promising analgesic and anti-inflammatory activities. For instance, a derivative exhibited significant analgesic activity in rodent models, suggesting a potential for developing new pain management therapies (Gökçe et al., 2005).
- In the context of antimicrobial and antiproliferative activities, novel heterocyclic compounds synthesized were evaluated and showed promising results. This suggests a potential application in developing new antimicrobial and anticancer therapies (Fahim et al., 2021).
Pharmacological Potential
- The compound's derivatives have been explored for their potential in targeting specific receptors, indicating the possibility of developing new therapeutic agents for psychiatric and neurological disorders. This includes the examination of serotonin receptor agonists for their antidepressant potential (Vacher et al., 1999).
Chemical Properties and Interactions
- The molecular electrostatic potential and frontier molecular orbitals of related compounds were investigated, revealing some physicochemical properties that could inform further pharmacological studies (Huang et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(4-fluorophenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c21-16-5-3-15(4-6-16)20(28)27-12-10-26(11-13-27)19-8-7-18(24-25-19)23-17-2-1-9-22-14-17/h1-9,14H,10-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWQLBZMEZFWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)
![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)


![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)
![(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one](/img/structure/B2648759.png)
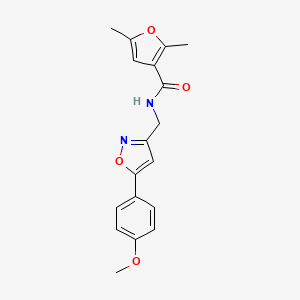
![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)
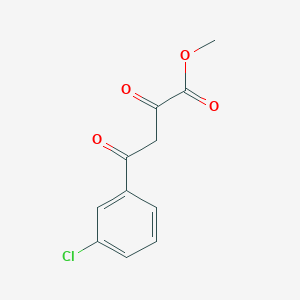
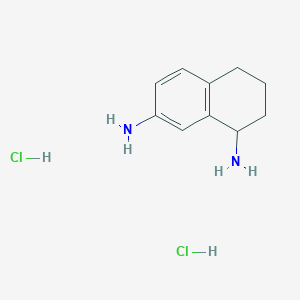
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2648765.png)
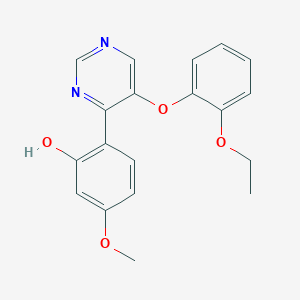
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)
![5-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione](/img/structure/B2648772.png)